7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
The compound “7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine” is a type of pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Scientific Research Applications
Synthesis and Structural Studies
- The derivatives of pyrrolo[2,3-d]pyrimidine have been synthesized and structurally analyzed through X-ray crystallography. These studies provide insights into the molecular structure and conformation of such compounds, highlighting the influence of different substituents on the positioning of side chains relative to the heterocyclic ring (Asaftei et al., 2009).
Nucleoside Antibiotics Synthesis
- Research has explored the synthesis of pyrrolopyrimidine nucleosides, which are related to pyrrolo[2,3-d]pyrimidine nucleoside antibiotics. This involves chemical reactions that manipulate the structure of pyrrolo[2,3-d]pyrimidine derivatives, potentially contributing to the development of novel antibiotics (Hinshaw et al., 1969).
Chemical Modifications and Reactions
- Various chemical reactions have been studied for modifying the pyrrolo[2,3-d]pyrimidine structure, including methylation, acetylation, and tosylation. These modifications expand the range of potential applications of pyrrolo[2,3-d]pyrimidine derivatives in chemical and pharmaceutical research (Kim & Santilli, 1969).
Antiviral Activity Exploration
- Certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines have been synthesized and evaluated for their antiviral activity. This research is pivotal in exploring the potential of pyrrolo[2,3-d]pyrimidine derivatives in antiviral drug development (Saxena et al., 1988).
Novel Heterocyclic Systems
- Studies have demonstrated the synthesis of new heterocyclic systems, such as fused tetrazolo[1,5-c] pyrrolo[3,2-e]pyrimidines and their conversion to 4-aminopyrrolo[2,3-d]pyrimidines. This highlights the versatility of pyrrolo[2,3-d]pyrimidine derivatives in creating diverse chemical structures (Desai, 2006).
Applications in Docking Studies
- Compounds derived from pyrrolo[2,3-d]pyrimidine have been synthesized and used in docking studies, which are essential for understanding the interaction of these compounds with biological targets. This research is significant for drug design and discovery (Bommeraa et al., 2019).
Mechanism of Action
Target of Action
The compound 7-(4-bromophenyl)-4-chloro-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine is primarily targeted towards adenosine kinase (AK) . AK is a key intracellular enzyme that regulates intra- and extracellular concentrations of adenosine, an endogenous neuromodulator, antinociceptive, and anti-inflammatory autocoid .
Mode of Action
The compound acts as a potent inhibitor of AK . By inhibiting AK, it selectively increases adenosine concentrations at sites of tissue trauma, enhancing the analgesic and anti-inflammatory actions of adenosine . This interaction with its target results in the suppression of nociception and inflammation .
Biochemical Pathways
The compound affects the biochemical pathways related to pain and inflammation. By inhibiting AK, it increases the concentration of adenosine, which then interacts with adenosine receptors to reduce cellular excitability at sites of tissue injury and inflammation . This leads to downstream effects such as the suppression of nociception and inflammation .
Result of Action
The compound’s action results in significant antinociceptive (pain-relieving) and anti-inflammatory effects . It has been found to be effective in various pain models in rats, including carrageenan-induced thermal hyperalgesia, the formalin test of persistent pain, and models of nerve injury-induced and diabetic neuropathic pain .
Properties
IUPAC Name |
7-(4-bromophenyl)-4-chloro-5-phenylpyrrolo[2,3-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrClN3/c19-13-6-8-14(9-7-13)23-10-15(12-4-2-1-3-5-12)16-17(20)21-11-22-18(16)23/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILVKSCVVEBKSMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN(C3=C2C(=NC=N3)Cl)C4=CC=C(C=C4)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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